(4-Nitrobenzofur-7-yl)acetonitrile
Description
Properties
Molecular Formula |
C10H6N2O3 |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
2-(4-nitro-1-benzofuran-7-yl)acetonitrile |
InChI |
InChI=1S/C10H6N2O3/c11-5-3-7-1-2-9(12(13)14)8-4-6-15-10(7)8/h1-2,4,6H,3H2 |
InChI Key |
IUUQZYYHTSHYIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are structurally related to (4-Nitrobenzofur-7-yl)acetonitrile, differing primarily in substituents on the benzofuran core:
Key Comparisons:
Electronic Effects :
- The nitro group in the target compound renders the benzofuran ring electron-deficient, enhancing reactivity toward nucleophilic attacks and reducing susceptibility to electrophilic substitution. In contrast, hydroxyl groups in the analog increase electron density, favoring hydrogen bonding and solubility in polar solvents.
- The unsubstituted benzofuran in lacks directional electronic effects, making it less reactive than the nitro-substituted target compound.
Solubility and Stability :
- Hydroxyl groups in improve aqueous solubility but may reduce thermal stability due to hydrogen bonding. The nitro group in the target compound likely decreases solubility in water but enhances stability under acidic conditions.
Synthetic Utility :
- The nitro group in the target compound serves as a precursor for further functionalization (e.g., reduction to amine). The hydroxyl groups in allow for etherification or esterification, while the unsubstituted analog is a simpler intermediate for coupling reactions.
Preparation Methods
Directed Nitration of Benzofuran Intermediates
The synthesis begins with the nitration of a benzofuran precursor to introduce the nitro group at the fourth position. A key patent describes the use of a directional nitrating agent composed of nitric acid (65%), phosphoric acid (85%), and sulfuric acid (98%) in molar ratios of 1:0.65:1.49. The nitration occurs at 10–20°C, ensuring regioselectivity for the para position relative to the acetonitrile group.
The reaction mixture is stirred for 2.5 hours, followed by filtration, water washing, and recrystallization using ethanol-water to yield pale yellow crystals. This method achieves a 70.5% yield of the nitro-substituted intermediate, with minimal NO₂ emissions due to optimized acid ratios.
Acetonitrile Group Introduction via Dehydration
Following nitration, the acetonitrile moiety is introduced through dehydration of an acetamide intermediate. A benzofurylacetate ester is reacted with formamide in the presence of sodium methoxide, forming a benzofurylacetamide. Subsequent dehydration with trifluoroacetic anhydride and pyridine converts the acetamide to the nitrile. This step is critical for achieving high purity, as residual solvents or byproducts can hinder crystallization.
Cyclopropanation and Ring-Opening Strategies
Phase-Transfer Catalyzed Cyclopropane Formation
An alternative route involves the reaction of benzofurylacetonitrile with 1,2-dibromoethane under phase-transfer conditions. Using benzyltriethylammonium chloride as a catalyst and aqueous sodium hydroxide, the cyclopropane ring forms at the acetonitrile site. This intermediate is then reduced with lithium aluminum hydride to yield the final product.
This method emphasizes stereochemical control , as the cyclopropane ring’s geometry influences the compound’s biological activity. However, the yield is moderate (56–78%) due to competing side reactions during ring opening.
Direct Synthesis from Vinylamine Precursors
Hydroxylamine-O-Sulfonic Acid Mediated Reaction
A patented one-pot synthesis involves reacting N,N-dimethylamine (4.8 g, 20.6 mmol) with hydroxylamine-O-sulfonic acid (4.6 g, 40.6 mmol). The reaction proceeds via nucleophilic substitution, where the vinylamine group is replaced by the acetonitrile moiety.
Table 1: Reaction Parameters for Direct Synthesis
| Parameter | Value |
|---|---|
| Reactant Ratio | 1:2 (amine:HOSA) |
| Temperature | Room temperature |
| Solvent | Not specified |
| Yield | Not reported |
While the yield is unspecified, this method avoids multi-step purification, making it advantageous for scalable production.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
Method 1 offers the highest documented yield but requires stringent temperature control. Method 3, though less characterized, reduces purification steps.
Industrial-Scale Optimization Strategies
Q & A
Q. What are the common synthetic routes for preparing (4-Nitrobenzofur-7-yl)acetonitrile?
The synthesis of nitrile-containing benzofuran derivatives like this compound typically involves cross-coupling reactions or nucleophilic substitution. For example, nitriles can be introduced via cyanoethylation using acetonitrile derivatives under controlled conditions. Key steps include optimizing reaction temperature (70–100°C), solvent selection (e.g., acetonitrile or DMF), and catalysts such as palladium complexes for aromatic coupling . Reaction monitoring via TLC or HPLC is recommended to track intermediate formation.
Q. What analytical techniques are critical for structural characterization of this compound?
X-ray crystallography using SHELX software is a gold standard for resolving crystal structures, particularly for nitro and benzofuran moieties . Complementary methods include:
- NMR spectroscopy : and NMR to confirm substituent positions and nitrile integration.
- FT-IR : Peaks near 2240 cm verify the -C≡N group .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
Q. What safety protocols are essential for handling this compound?
Due to nitrile toxicity and nitro group reactivity:
- Use butyl rubber gloves (0.7 mm thickness, >480 min breakthrough time) and chemical-resistant lab coats .
- Work in a fume hood to avoid inhalation of vapors or dust .
- Store in sealed containers away from oxidizers and acids to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize HPLC methods for quantifying trace impurities in this compound?
Apply Quality-by-Design (QbD) principles using multivariate tools like Box-Behnken Design or Central Composite Design . Key factors:
Q. How should conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?
Contradictions may arise from tautomerism or solvent effects. Mitigation strategies:
- DFT calculations : Compare experimental shifts with Gaussian/B3LYP-optimized structures .
- 2D NMR : Use HSQC and HMBC to confirm coupling networks.
- Alternative solvents : Test in DMSO-d vs. CDCl to assess hydrogen bonding impacts .
Q. What experimental conditions minimize thermal decomposition during high-temperature reactions?
Decomposition occurs above 524°C, but side reactions may start at lower temps. Recommendations:
Q. How can multivariate optimization improve gas chromatography (GC) methods for solvent residue analysis?
For detecting residual acetonitrile in synthesized batches:
- Full factorial design : Optimize injector temperature (150–250°C), carrier gas flow (1–3 mL/min), and column type (e.g., DB-624 for polar volatiles) .
- Response surface methodology : Prioritize resolution between acetonitrile and co-eluting solvents like ethanol.
Methodological Notes
- Data Validation : Cross-check spectral data with computational models (e.g., ChemDraw predictions) and reference libraries (PubChem, Reaxys) .
- Contradiction Analysis : Use PLS (Partial Least Squares) regression to correlate experimental variables with unexpected outcomes .
- Safety Compliance : Adopt Globally Harmonized System (GHS) labeling for storage and disposal per SDS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
